molecular formula C10H7NO2 B12940701 3-Oxo-2,3-dihydroisoquinoline-5-carbaldehyde

3-Oxo-2,3-dihydroisoquinoline-5-carbaldehyde

Cat. No.: B12940701
M. Wt: 173.17 g/mol
InChI Key: BUPBFPLCLCASIY-UHFFFAOYSA-N
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Description

3-Oxo-2,3-dihydroisoquinoline-5-carbaldehyde is a heterocyclic organic compound with the molecular formula C10H7NO2 It is a derivative of isoquinoline, featuring a keto group at the third position and an aldehyde group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-2,3-dihydroisoquinoline-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Vilsmeier-Haack reaction, which uses a Vilsmeier reagent (formed from dimethylformamide and phosphorus oxychloride) to induce cyclization and form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions: 3-Oxo-2,3-dihydroisoquinoline-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Oxo-2,3-dihydroisoquinoline-5-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing into its potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurodegenerative diseases and cancer.

    Industry: It is used in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-Oxo-2,3-dihydroisoquinoline-5-carbaldehyde involves its interaction with various molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to intercalate with DNA, disrupting normal cellular processes and leading to cell death in cancer cells .

Comparison with Similar Compounds

  • 1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde
  • 4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde
  • 6-Methyl-2-oxo-quinoline-3-carbaldehyde

Comparison: 3-Oxo-2,3-dihydroisoquinoline-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C10H7NO2

Molecular Weight

173.17 g/mol

IUPAC Name

3-oxo-2H-isoquinoline-5-carbaldehyde

InChI

InChI=1S/C10H7NO2/c12-6-8-3-1-2-7-5-11-10(13)4-9(7)8/h1-6H,(H,11,13)

InChI Key

BUPBFPLCLCASIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CNC(=O)C=C2C(=C1)C=O

Origin of Product

United States

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